Nitrovin

Residue Depletion Food Safety Veterinary Pharmacology

Researchers developing LC-MS/MS or ELISA methods for nitrofuran residue detection face a critical gap: generic nitrofuran standards fail to account for Nitrovin's unique 28-day tissue persistence and aminoguanidine (AGN) marker residue. Nitrovin (CAS 804-36-4) resolves this with compound-specific depletion kinetics and non-cross-resistant resistance profiles. • Enables AGN-targeted method validation per regulatory requirements. • 28-day withdrawal modeling in poultry/swine liver. • Validated TrxR1 inhibition (IC50 1.31-6.60 μM) for cancer research. • No cross-resistance with furazolidone-essential for clean resistance studies.

Molecular Formula C14H12N6O6
Molecular Weight 360.28 g/mol
CAS No. 804-36-4
Cat. No. B010494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrovin
CAS804-36-4
SynonymsNITROVIN; ((3-(5-nitro-2-furyl)-1-(2-(5-nitro-2-furyl)vinyl)allylidene)amino)guanidine; 1,5-bis(5-nitro-2-furanyl)-1,4-pentadien-3-one,(aminoiminomethyl)hydrazone; 1,5-bis(5-nitro-2-furyl)-3-pentadienoneamidinonhydrazone; 1,5-bis(5-nitro-2-furyl)-3-penta
Molecular FormulaC14H12N6O6
Molecular Weight360.28 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C14H12N6O6/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24/h1-8H,(H4,15,16,18)
InChIKeyXQCFHQBGMWUEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrovin: Residue and Resistance Profiles


Nitrovin (difurazone, CAS 804-36-4) is a synthetic antimicrobial belonging to the nitrofuran class, historically utilized as an antibacterial growth promoter in livestock feed [1]. It is characterized by its C-nitro structure and is categorized as a veterinary anti-infective agent . Notably, its use as a feed additive has been prohibited in many jurisdictions, including the European Union, due to concerns over carcinogenic and mutagenic potential, as well as the persistence of its residues [2]. This regulatory status underscores the critical need for precise analytical standards and a detailed understanding of its unique residue depletion kinetics and resistance development patterns, which are not generalizable across all nitrofurans.

1 Residue depletion kinetic modeling & withdrawal-time studies
2 Compound-specific antimicrobial resistance monitoring
3 Requires dedicated analytical standards (AGN marker)

Nitrovin: Unique Residue and Resistance Dynamics


Substituting Nitrovin with other in-class compounds like furazolidone, or other growth promoters such as carbadox, is scientifically unsound due to compound-specific differences in residue depletion kinetics, metabolic pathways, and the dynamics of antimicrobial resistance development [1]. Nitrovin exhibits distinct tissue residue persistence, requiring a 28-day withdrawal period to remain above detection limits in poultry, a profile that does not apply to other compounds [2]. Furthermore, cross-resistance cannot be assumed; Nitrovin and furazolidone do not induce cross-resistance in fecal E. coli, necessitating compound-specific resistance monitoring and selection criteria [3]. These quantifiable differences make a generic or class-based substitution unreliable for regulatory compliance, experimental design, and accurate analytical method development.

Residue depletion profiles differ
Nitrovin's tissue persistence profile is not reproduced by furazolidone or carbadox; generic substitution may invalidate withdrawal-period models.
No cross-resistance with furazolidone
Resistance mechanisms are distinct; a class-based substitute may confound resistance-monitoring studies.
Growth-performance response varies
Response magnitude and ranking vs. carbadox differ; compound choice may shift model outcomes.

Nitrovin Performance: Evidence vs. Analogs


Withdrawal Period Comparison: Nitrovin vs. Olaquindox

Nitrovin demonstrates markedly different residue depletion kinetics compared to olaquindox. In poultry, Nitrovin residues were still detectable (>1.0 ng/g) in liver 28 days post-withdrawal [1]. In contrast, regulatory assessments for olaquindox indicate the parent drug is absent in muscle at the proposed withdrawal time, and a 38-day withdrawal period was calculated for its primary metabolite in pigs [2].

Withdrawal Period Comparison
Cross-study comparable
Nitrovin residues >1.0 ng/g in liver at 28 d post-withdrawal; olaquindox parent absent in muscle, 38-d metabolite withdrawal in pigs.
Residue-monitoring strategies must be compound-specific.
Chicken vs. pig models; HPLC-UV vs. LC-MS/MS methods.
Residue Depletion Food Safety Veterinary Pharmacology

No Cross-Resistance with Furazolidone

A 24-day continuous feeding study in pigs directly compared the development of drug resistance in fecal E. coli populations exposed to Nitrovin versus furazolidone [1]. The study, which isolated 25 E. coli strains from daily fecal samples, concluded there was no cross-resistance between the two drugs and no development of resistance to other drugs [1].

Cross-Resistance to Furazolidone
Head-to-head comparison
0% cross-resistance observed in fecal E. coli over 24-day continuous feeding (25 isolates/sample).
Resistance mechanisms are distinct; compound-specific monitoring required.
Swine model, daily fecal sampling.
Antimicrobial Resistance Enteric Bacteria Veterinary Microbiology

Growth Promotion in Pigs: Nitrovin vs. Carbadox

A comparative study on 90 Landrace pigs evaluated Nitrovin, carbadox, and other growth promoters on growth rate and feed efficiency during the 20-100 kg fattening period [1]. The statistical analysis concluded that Nitrovin gave poor results in comparison to the other growth factors, including carbadox [1]. In separate controlled studies, Nitrovin supplementation (20-23 ppm) was shown to increase liveweight gain by 5.5-11.3% and improve feed conversion efficiency by 5.2-10.6% [2], demonstrating its efficacy relative to an unsupplemented control but not against carbadox.

Growth Promotion vs. Carbadox
Class-level inference
Nitrovin increased weight gain 5.5–11.3% vs. control; ranked lower than carbadox and avoparcin in direct trial.
Context-dependent growth response; not for maximal-response models.
Fattening pigs 20–100 kg, 20–23 ppm dietary inclusion.
Growth Performance Feed Efficiency Swine Nutrition

Poultry Growth: Nitrovin vs. Chinoxalin-1,4-N-dioxide

In a controlled study under tropical conditions, the effect of Nitrovin and chinoxalin-1,4-N-dioxide on broiler chick performance was evaluated [1]. Both compounds increased body weight compared to the control group, with Nitrovin achieving 104.2% of control weight and the comparator achieving 104.0% [1].

Poultry Growth: Chinoxalin Analog
Head-to-head comparison
Nitrovin 104.2% control body weight vs. 104.0% for chinoxalin-1,4-N-dioxide.
Comparable response; not statistically differentiated.
Broiler chicks under tropical conditions.
Poultry Science Growth Promoters Feed Additives

Residue Marker: Aminoguanidine vs. Parent Nitrovin

A key differentiator for Nitrovin is the established marker residue for monitoring its illegal use. Studies have validated bound aminoguanidine (AGN) as the suitable marker residue for Nitrovin abuse in pig tissues, as parent Nitrovin was only detected at low levels in the kidney on day 0 of withdrawal [1].

Residue Marker: AGN vs. Parent
Class-level inference
Parent Nitrovin only low in kidney at day 0; bound aminoguanidine (AGN) is the required marker for abuse monitoring.
Analytical methods must target AGN, not parent compound.
Pig model, 50 mg/kg feed, LC-MS/MS.
Marker Residue Metabolism Regulatory Analysis

Nitrovin: Validated Research and QC Applications


Residue Monitoring Assay Development

Given the established need to monitor for the marker residue aminoguanidine (AGN) rather than the parent Nitrovin [1], this compound is essential for developing and validating LC-MS/MS or ELISA-based methods. These assays are required by regulatory bodies to detect the illegal use of Nitrovin in food-producing animals, a need not met by methods targeting other nitrofuran metabolites like AOZ or AMOZ. Procuring high-purity Nitrovin is necessary for generating the incurred tissue samples and analytical standards (e.g., AGN) used in method development and proficiency testing .

In Vivo Residue Depletion & PK Studies

Nitrovin is uniquely suited for studies investigating the persistence and depletion kinetics of nitrofurans in poultry and swine tissues. Its documented 28-day persistence in liver tissue [1] provides a defined, extended window for modeling withdrawal times and understanding tissue-specific accumulation. This is a critical parameter for food safety risk assessment and cannot be extrapolated from data on other nitrofurans with shorter or different depletion profiles .

Drug Resistance Studies Without Cross-Resistance

The evidence that Nitrovin does not induce cross-resistance with furazolidone [1] makes it a valuable tool for fundamental microbiology research. It can be used as a selective agent in studies investigating the specific genetic mechanisms of nitrofuran resistance, gene transfer, and the evolution of resistance in enteric bacteria, without the confounding variable of co-selection for resistance to other clinically relevant antimicrobials [1].

TrxR1-Targeted Cell Death Mechanisms

Recent research has identified Nitrovin as a potent inducer of ROS-mediated, paraptosis-like cell death via targeting thioredoxin reductase 1 (TrxR1) [1]. This provides a high-value application scenario for cancer research laboratories investigating non-apoptotic cell death pathways or developing novel TrxR1 inhibitors. The compound's activity has been validated in vitro (IC50 range 1.31-6.60 μM against tumor and normal cells) and in vivo (zebrafish xenograft model) [1], making it a promising lead compound for further medicinal chemistry exploration.

Application
Selection Property
Validation Focus
Residue monitoring method development
Bound aminoguanidine (AGN) marker specificity
LC-MS/MS or ELISA method targeting AGN
In vivo residue depletion & PK studies
Extended tissue persistence profile
Withdrawal-period modeling in poultry/swine
Antimicrobial resistance research
Lack of cross-resistance with furazolidone
Resistance-gene evolution in enteric bacteria
TrxR1-mediated cell death pathway studies
TrxR1 inhibitory activity context
ROS-mediated paraptosis-like response model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitrovin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.